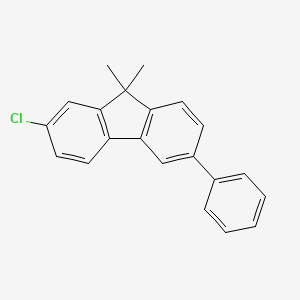
2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene is an organic compound with the molecular formula C21H17Cl It belongs to the class of fluorene derivatives, which are known for their rigid and planar structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene typically involves the chlorination of 9,9-dimethyl-6-phenyl-9H-fluorene. One common method is the use of thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 9,9-dimethyl-6-phenyl-9H-fluorene in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Reflux the reaction mixture for several hours.
- After completion, remove the solvent under reduced pressure and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene has several scientific research applications:
Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting materials.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Polymer Chemistry: Utilized in the synthesis of polymers with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene depends on its specific application. In organic electronics, the compound acts as a charge transport material, facilitating the movement of electrons or holes within a device. Its rigid and planar structure allows for efficient π-π stacking interactions, enhancing charge mobility.
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluorene: Lacks the chlorine and phenyl substituents, resulting in different reactivity and applications.
2-Bromo-9,9-dimethyl-6-phenyl-9H-fluorene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.
9,9-Dimethyl-6-phenyl-9H-fluorene: Lacks the chlorine substituent, affecting its chemical properties and applications.
Uniqueness
2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene is unique due to the presence of both chlorine and phenyl substituents, which influence its reactivity and potential applications. The chlorine atom provides a site for further functionalization, while the phenyl group enhances its electronic properties.
Properties
IUPAC Name |
2-chloro-9,9-dimethyl-6-phenylfluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl/c1-21(2)19-11-8-15(14-6-4-3-5-7-14)12-18(19)17-10-9-16(22)13-20(17)21/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKGMNVSBFOHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C3=CC=CC=C3)C4=C1C=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
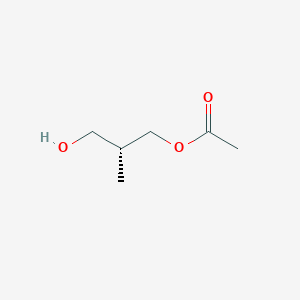
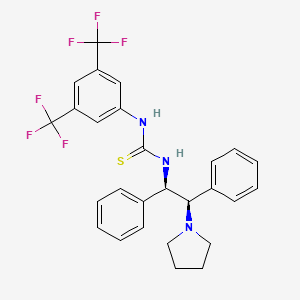
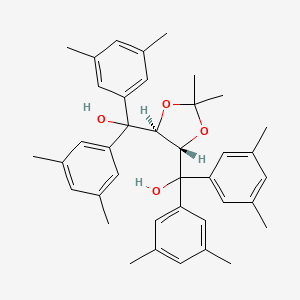
![1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8263355.png)
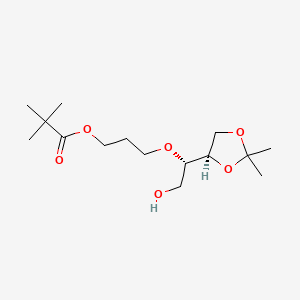
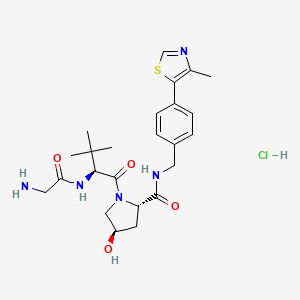
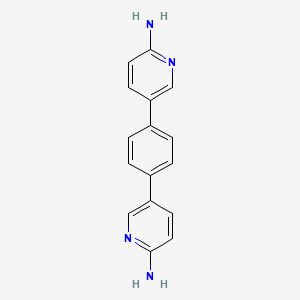
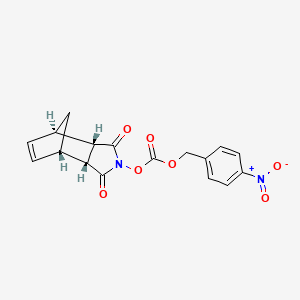

![2,2'-(Spiro[fluorene-9,9'-thioxanthene]-3',6'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B8263413.png)
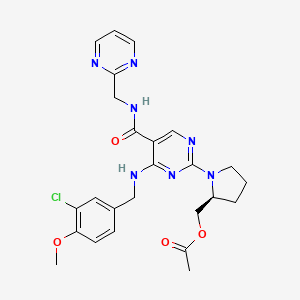
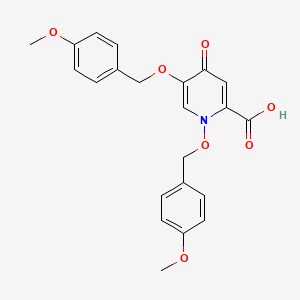
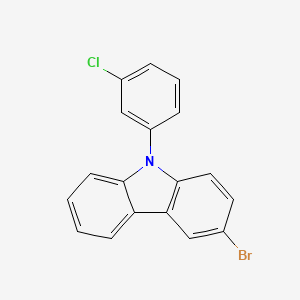
![6-Amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one hydrochloride](/img/structure/B8263430.png)
